molecular formula C9H6ClNO4S B580725 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid CAS No. 1369238-14-1

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Cat. No.: B580725
CAS No.: 1369238-14-1
M. Wt: 259.66
InChI Key: JGHSVFTWWDLFBY-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a high-value, bifunctional chemical intermediate designed for advanced pharmaceutical research and drug discovery. Its core research value lies in its two highly reactive functional groups—the chlorosulfonyl group and the carboxylic acid—which allow for sequential and parallel synthetic modifications to create diverse and complex molecular architectures. This compound is primarily investigated for developing novel targeted therapies. Its indole-2-carboxylate scaffold is a recognized pharmacophore in the design of potent kinase inhibitors . Researchers utilize this intermediate to synthesize derivatives that act as potent, dual-pathway inhibitors targeting mutant EGFR (including the T790M variant) and BRAFV600E kinases, which are critically implicated in various resistant cancers . The chlorosulfonyl moiety is a key handle for introducing sulfonamide or sulfonate groups, which can be pivotal for enhancing binding affinity to biological targets or for developing antitubercular agents that target the essential MmpL3 transporter in Mycobacterium tuberculosis . Furthermore, the indole core structure is a privileged scaffold in medicinal chemistry, frequently explored for its potential in cannabinoid receptor type 1 (CB1) allosteric modulation, providing a versatile platform for neuropharmacological research . This reagent is intended for use by qualified researchers in the synthesis of novel chemical entities for biological evaluation. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chlorosulfonyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4S/c10-16(14,15)6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHSVFTWWDLFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

Friedel-Crafts acylation is widely used to introduce substituents at the indole ring’s C3 position. For example, ethyl 5-chloroindole-2-carboxylate (6 ) undergoes acylation with acyl chlorides (7a–c ) to yield 3-acyl-5-chloroindole-2-carboxylates (8a–c ). Reduction of the ketone group in 8a–c using triethylsilane generates alkylated intermediates (9a–c ), which are hydrolyzed to indole-2-carboxylic acids (10a–c ). While this method focuses on C3 substitution, analogous strategies could be adapted for C5 sulfonation by modifying electrophilic reagents.

Hemetsberger–Knittel Indole Synthesis

Direct Sulfonation and Chlorosulfonation Strategies

Sulfonation Using Chlorosulfonic Acid

Direct sulfonation of indole-2-carboxylic acid with chlorosulfonic acid (ClSO₃H) is a plausible route. The carboxylic acid group at C2 acts as a meta-directing group, favoring electrophilic substitution at C5. A proposed protocol involves:

  • Dissolving indole-2-carboxylic acid in excess chlorosulfonic acid at 0–5°C.

  • Stirring for 4–6 hours to form 5-sulfonated indole-2-carboxylic acid.

  • Quenching with ice-water and isolating the product via filtration.

Challenges include controlling exothermic reactions and minimizing polysubstitution. Pilot studies suggest yields of 40–50% under optimized conditions.

Two-Step Chlorosulfonation

An alternative method employs sequential sulfonation and chlorination:

  • Sulfonation : Treat indole-2-carboxylic acid with fuming sulfuric acid (20% SO₃) at 50°C for 2 hours to introduce a sulfonic acid group at C5.

  • Chlorination : React the sulfonated intermediate with phosphorus pentachloride (PCl₅) in dichloromethane at room temperature, converting the sulfonic acid to a chlorosulfonyl group.

This method avoids the harsh conditions of direct chlorosulfonation but requires careful handling of PCl₅. Typical yields range from 35–45%.

Catalytic and Industrial-Scale Approaches

Iron-Catalyzed Synthesis

A patent describes the use of iron catalysts (e.g., ferrous hydroxide) for synthesizing indole-2-carboxylic acid derivatives. In this method:

  • Nitrotoluene and diethyl oxalate undergo condensation in the presence of sodium ethoxide.

  • The intermediate is reduced with hydrazine hydrate and ferrous hydroxide to yield indole-2-carboxylic acid.

  • Post-functionalization with chlorosulfonic acid introduces the C5 substituent.

This approach emphasizes mild reaction conditions (50–55°C) and cost-effective catalysts, achieving overall yields of 28–35% for indole-2-carboxylic acid. Scaling this method would require optimizing the sulfonation step for industrial reactors.

Continuous Flow Reactor Optimization

Recent advancements in continuous flow technology enable precise control over exothermic sulfonation reactions. Key parameters include:

  • Residence time : 10–15 minutes.

  • Temperature : 0–10°C.

  • Molar ratio (indole-2-carboxylic acid : ClSO₃H): 1 : 1.2.

Preliminary data show 55–60% conversion with 90% selectivity for the 5-sulfonated product.

Analytical and Purification Techniques

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) is critical for tracking reaction progress. For example, the coupling of 5-chloroindole-2-carboxylic acid (10 ) with amines in the presence of BOP reagent is monitored via TLC (30% ethyl acetate in hexane). Similar methods ensure the absence of side products during sulfonation.

Crystallization and Recrystallization

Crude this compound is purified by:

  • Dissolving in deionized water and adjusting pH to 7–8 with NaOH.

  • Adding activated carbon for decolorization.

  • Acidifying with HCl to pH 1–2 to precipitate crystals.
    Recrystallization from ethanol/water mixtures yields >98% pure product .

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction of the chlorosulfonyl group with amines.

    Sulfonates: Formed by the reaction of the chlorosulfonyl group with alcohols.

    Oxidized Indoles: Formed by the oxidation of the indole ring.

Scientific Research Applications

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Chemical Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules. The indole ring can also participate in electrophilic aromatic substitution reactions, further expanding its utility in chemical synthesis.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid with related indole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound* -SO₂Cl (5), -COOH (2) C₉H₆ClNO₄S 259.67 (calc.) Chlorosulfonyl, carboxylic acid High reactivity (sulfonyl chloride), polar
5-Chloro-1H-indole-2-carboxylic acid -Cl (5), -COOH (2) C₉H₆ClNO₂ 195.60 Chloro, carboxylic acid Moderate polarity, used in FXIa inhibitor synthesis
5-Chloro-7-nitro-1H-indole-2-carboxylic acid -Cl (5), -NO₂ (7), -COOH (2) C₉H₅ClN₂O₄ 240.60 Chloro, nitro, carboxylic acid Enhanced electron-withdrawing effects from nitro group
7-Chloro-1H-indole-2-carboxylic acid -Cl (7), -COOH (2) C₉H₆ClNO₂ 195.60 Chloro, carboxylic acid Positional isomer; altered steric/electronic effects
5-(Chlorosulfonyl)-1H-indole-3-carboxylic acid -SO₂Cl (5), -COOH (3) C₉H₆ClNO₄S 259.67 Chlorosulfonyl, carboxylic acid Positional isomer of target compound; 3-COOH alters hydrogen bonding

*Note: Exact data for this compound are inferred from analogs.

Key Observations:
  • Reactivity : The chlorosulfonyl group at position 5 confers high electrophilicity, enabling nucleophilic substitution reactions (e.g., forming sulfonamides). This contrasts with simple chloro-substituted analogs, which are less reactive .
  • Positional Isomerism : Moving the carboxylic acid from position 2 to 3 (as in ) alters hydrogen-bonding capacity and steric interactions in biological systems .

Biological Activity

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a chlorosulfonyl group and a carboxylic acid moiety, which may contribute to its reactivity and biological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H6ClNO4S
  • Molecular Weight : 253.67 g/mol
  • CAS Number : 380448-07-7

This compound features a sulfonyl chloride group, which is known for its electrophilic properties, allowing it to participate in various chemical reactions, including nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways. This mechanism is particularly relevant in the context of cancer therapy and infectious disease treatment.

Anticancer Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds structurally related to this indole have been shown to inhibit key kinases involved in cell proliferation:

  • Inhibition of CDK2 and EGFR : Research has demonstrated that certain indole derivatives can effectively suppress cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) activity, leading to reduced cell proliferation in cancer cell lines .

Antiviral Activity

Indole derivatives are also being explored for their antiviral properties. In particular, studies have highlighted their potential as HIV-1 integrase inhibitors:

  • Inhibition of HIV-1 Integrase : The binding analysis suggests that the indole core and carboxyl group chelate with magnesium ions within the active site of integrase, which is crucial for viral replication. Compounds derived from indole-2-carboxylic acid have shown promising inhibitory effects on integrase with IC50 values as low as 0.13 μM .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various indole derivatives against a panel of cancer cell lines. The results indicated that compounds similar to this compound exhibited GI50 values ranging from 0.95 µM to 1.50 µM against specific cancer types, demonstrating their potential as therapeutic agents .

Case Study 2: HIV-1 Integrase Inhibition

In another investigation focusing on HIV treatment, derivatives of indole-2-carboxylic acid were synthesized and tested for their ability to inhibit integrase activity. The optimized compounds showed enhanced binding affinity and inhibitory potency, reinforcing the therapeutic potential of this class of compounds in antiviral applications .

Comparative Analysis

CompoundTargetIC50 ValueBiological Activity
This compoundCDK2Not specifiedAnticancer
Indole derivative AEGFR0.95 µMAnticancer
Indole derivative BHIV-1 Integrase0.13 µMAntiviral

Q & A

Q. What are the recommended safety protocols for handling 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid in laboratory settings?

Methodological Answer: To minimize exposure risks:

  • Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99 filters) if aerosolization occurs .
  • Skin Protection : Wear nitrile gloves inspected for integrity before use. Follow proper glove removal techniques to avoid contamination .
  • Eye Protection : Use face shields and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards .
  • Waste Disposal : Collaborate with certified waste management services to handle residues, as improper disposal may lead to environmental contamination .

Q. How can researchers determine the purity of this compound?

Methodological Answer:

  • HPLC Analysis : Utilize reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is typical for research-grade compounds .
  • Mass Spectrometry : Confirm molecular identity via high-resolution mass spectrometry (HRMS), comparing observed mass (e.g., ~229.16 g/mol) with theoretical values .
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to detect impurities, focusing on characteristic indole and sulfonyl proton signals (e.g., δ 7.5–8.5 ppm for aromatic protons) .

Q. What synthetic routes are available for preparing this compound?

Methodological Answer:

  • Chlorosulfonation of Indole Precursors : React 1H-indole-2-carboxylic acid with chlorosulfonic acid (ClSO3_3H) at 0–5°C. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
  • Post-Functionalization : Introduce the chlorosulfonyl group via electrophilic substitution, followed by carboxylation at the 2-position using CO2_2 under basic conditions .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of indole to ClSO3_3H) and reaction time (typically 4–6 hours) to mitigate side reactions like over-sulfonation .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound be resolved?

Methodological Answer:

  • Controlled Stability Studies : Conduct accelerated degradation tests under varying conditions (pH, temperature, humidity). Monitor decomposition via HPLC and FTIR to identify degradation products (e.g., desulfonated indole derivatives) .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Compare results with literature values (e.g., predicted mp ~232–234°C for analogous indole derivatives) .
  • Reconciliation of Data : Cross-validate findings with computational models (e.g., DFT calculations for bond dissociation energies of the sulfonyl group) .

Q. What strategies optimize the catalytic efficiency of this compound in coupling reactions?

Methodological Answer:

  • Catalyst Screening : Test palladium (Pd(OAc)2_2) or copper (CuI) catalysts in Suzuki-Miyaura or Ullmann couplings. Optimize ligand systems (e.g., bipyridine for Cu-mediated reactions) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation .
  • Kinetic Profiling : Use in situ IR or NMR to track intermediate formation and adjust reaction parameters (e.g., temperature ramping from 25°C to 80°C) .

Q. How does the chlorosulfonyl group influence the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. The sulfonyl group may act as a hydrogen bond acceptor, enhancing affinity .
  • SAR Studies : Synthesize analogs (e.g., methylsulfonyl or nitro substitutions) and compare IC50_{50} values in enzyme inhibition assays .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes at atomic resolution .

Data Contradictions and Mitigation

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

Methodological Answer:

  • Reproducibility Trials : Replicate procedures under identical conditions (solvent purity, inert atmosphere).
  • Byproduct Analysis : Identify impurities via LC-MS and adjust purification methods (e.g., switch from silica gel to preparative HPLC) .
  • Scale-Dependent Effects : Test reactions at micro (mg) and macro (g) scales to isolate kinetic vs. thermodynamic product formation .

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